molecular formula C8H8ClNO2 B8788408 1-Chloro-3-(2-nitroethyl)benzene

1-Chloro-3-(2-nitroethyl)benzene

Cat. No.: B8788408
M. Wt: 185.61 g/mol
InChI Key: ICKLWVGANKKUNK-UHFFFAOYSA-N
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Description

1-Chloro-3-(2-nitroethyl)benzene (C₈H₇ClNO₂) is a nitroaromatic compound featuring a benzene ring substituted with a chloro group at position 1 and a 2-nitroethyl group at position 2. The nitroethyl substituent introduces both steric bulk and electronic effects, making this compound a versatile intermediate in organic synthesis, particularly in catalytic reactions and functional group transformations. Its reactivity is influenced by the electron-withdrawing nitro group and the chloro substituent, which direct electrophilic substitution reactions to specific positions on the aromatic ring .

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

1-chloro-3-(2-nitroethyl)benzene

InChI

InChI=1S/C8H8ClNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-3,6H,4-5H2

InChI Key

ICKLWVGANKKUNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Halogen and Alkyl Substituents

The following compounds share structural similarities with 1-chloro-3-(2-nitroethyl)benzene, differing primarily in substituent type, position, or functional groups:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Reactivity
1-Chloro-3-(2-fluoropropyl)benzene C₉H₁₀ClF Chloro (C1), 2-fluoropropyl (C3) 188.63 Exhibits anti-Markovnikov regioselectivity in hydrofluorination reactions .
1-Chloro-3-(2-chloro-2-methylpropyl)benzene C₁₀H₁₂Cl₂ Chloro (C1), 2-chloro-2-methylpropyl (C3) 203.11 Synthesized via decarbonylative transfer hydrochlorination; high yield (92%) .
1-Chloro-3-(1-chloroethyl)benzene C₈H₈Cl₂ Chloro (C1), 1-chloroethyl (C3) 175.06 Characterized by ¹³C NMR; used in stereoselective synthesis .
1-Chloro-3-nitrobenzene C₆H₄ClNO₂ Chloro (C1), nitro (C3) 157.55 Highly toxic; used in industrial applications; requires stringent safety protocols .
1-Chloro-3-ethylbenzene C₈H₉Cl Chloro (C1), ethyl (C3) 140.61 Simpler structure; lacks nitro group; lower polarity .

Nitro-Substituted Analogues

  • 1-Chloro-3-(4-methoxyphenyl)benzene (C₁₃H₁₁ClO) : Contains a methoxy group instead of nitro, enhancing electron density on the aromatic ring. Used in photocatalytic C–C bond formation .
  • 1-Chloro-2-methyl-3-nitrobenzene (C₇H₆ClNO₂): Nitro and chloro groups adjacent to a methyl substituent. The nitro group is twisted 38.8° relative to the benzene plane, reducing conjugation .

Functional Group Variations

  • 1-Chloro-3-(isocyanatomethyl)benzene (C₈H₆ClNO): Features an isocyanate group; highly reactive in polymerization and crosslinking reactions .
  • 1-Chloro-3-(trifluoromethyl)benzene (C₇H₄ClF₃) : Trifluoromethyl group increases hydrophobicity and thermal stability .

Key Research Findings

Structural and Electronic Effects

  • Nitro Group Orientation : In 1-chloro-2-methyl-3-nitrobenzene, the nitro group’s dihedral angle (38.8°) reduces resonance stabilization, affecting electrophilic substitution patterns .
  • Crystal Packing : 1-Chloromethyl-3-nitrobenzene exhibits intermolecular hydrogen bonds (O–H distances: 2.42–2.67 Å), influencing its solid-state stability .

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